Ethyl 2-[(2-aminoethyl)(methyl)amino]acetate
Description
Properties
Molecular Formula |
C7H16N2O2 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
ethyl 2-[2-aminoethyl(methyl)amino]acetate |
InChI |
InChI=1S/C7H16N2O2/c1-3-11-7(10)6-9(2)5-4-8/h3-6,8H2,1-2H3 |
InChI Key |
IAQRFICCPHQIOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(C)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2-aminoethyl)(methyl)amino]acetate typically involves the reaction of ethyl chloroacetate with N-methyl-ethylenediamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-aminoethyl)(methyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used under mild conditions.
Major Products Formed
Oxidation: Formation of amides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
Biochemical Research
Enzyme Interactions
Ethyl 2-[(2-aminoethyl)(methyl)amino]acetate has been studied for its role as a substrate or inhibitor in various enzyme-catalyzed reactions. Research indicates that this compound can modulate enzyme activity, thus influencing metabolic pathways and signaling cascades within biological systems. Its structural components allow it to interact with specific receptors or enzymes, making it a valuable tool in biochemical studies aimed at understanding enzyme kinetics and mechanisms.
Amino Acid Metabolism Studies
The compound is utilized in studies exploring amino acid metabolism. Its ability to mimic natural substrates allows researchers to investigate metabolic pathways involving amino acids, providing insights into physiological processes and potential therapeutic targets.
Pharmacological Applications
Therapeutic Potential
Preliminary studies suggest that this compound may have therapeutic implications due to its biological activity. Its interactions with various biological targets could lead to the development of new drugs aimed at treating conditions related to enzyme dysfunction or metabolic disorders. However, further research is necessary to fully elucidate its pharmacological profile.
Skin Sensitization Studies
Research has indicated that this compound may induce skin sensitization responses in certain populations exposed to it. Studies involving patch testing have shown positive reactions in individuals exposed to formulations containing this compound, highlighting the need for caution in its application within cosmetic formulations and industrial products.
Industrial Applications
Chemical Synthesis
this compound is involved in various chemical synthesis processes, particularly as a building block for more complex molecules. Its unique functional groups make it suitable for applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Adhesives and Sealants
This compound is also used in the formulation of adhesives and sealants due to its chemical properties that enhance bonding capabilities. The presence of amino groups contributes to improved adhesion characteristics, making it valuable in industrial applications.
Mechanism of Action
The mechanism of action of ethyl 2-[(2-aminoethyl)(methyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Ethyl (4-Methyl-1-Piperazinyl)Acetate (CAS 28920-67-4)
Structural Similarity : 0.97/1.00 .
- Key Differences : Replaces the branched amine with a piperazine ring.
- Increased steric hindrance may reduce reactivity in ester hydrolysis compared to the target compound.
- Applications : Widely used in drug design for its predictable pharmacokinetics.
Methyl 4-Methyl-1-Piperazineacetate (CAS 5780-70-1)
Structural Similarity : 0.94/1.00 .
- Key Differences : Methyl ester instead of ethyl; piperazine ring.
- Impact :
- Methyl ester decreases lipophilicity (logP ~0.5 lower than ethyl), affecting membrane permeability.
- Piperazine’s cyclic structure improves metabolic stability but reduces flexibility.
- Applications : Preferred in prodrug formulations due to faster enzymatic cleavage.
Ethyl 2-[(2-Hydroxyethyl)Amino]Acetate (CAS 395058-87-4)
Structural Formula: C₆H₁₃NO₃ .
- Key Differences : Hydroxyethyl group replaces methyl.
- Impact :
- Hydroxyl group increases hydrophilicity (aqueous solubility ~20% higher) and hydrogen-bonding capacity.
- Lower basicity (pKa ~8.5 vs. ~9.2 for the target compound) alters reactivity in acidic environments.
- Applications : Useful in hydrophilic polymer synthesis and as a solubilizing agent.
2-(Dimethylamino)Ethyl Acetate (CAS 1421-89-2)
Structural Features: Dimethylamino group attached to ethyl acetate .
- Key Differences: Dimethylamino vs. methyl-aminoethyl substituent.
- Impact :
- Reduced steric bulk enhances ester hydrolysis rates.
- Lower basicity (pKa ~7.5) limits utility in strongly acidic conditions.
- Applications : Common in coatings and adhesives for its rapid curing properties.
Ethyl 2-[(2-Ethoxy-2-Oxoethyl)Amino]Acetate (Iminodiacetic Acid Diethyl Ester)
Structural Formula: C₈H₁₅NO₄ .
- Key Differences: Two ethoxycarbonyl groups instead of methyl and aminoethyl.
- Impact :
- Enhanced chelation capacity for metal ions (e.g., Cu²⁺ binding constant logK ~12.5 vs. ~10.2 for the target compound).
- Higher electron-withdrawing effects stabilize the ester against hydrolysis.
- Applications : Key intermediate in synthesizing contrast agents and catalysts.
Comparative Analysis Table
Biological Activity
Ethyl 2-[(2-aminoethyl)(methyl)amino]acetate, also known as ethyl 2-((2-aminoethyl)(methyl)amino)acetate hydrochloride, is a compound with significant biological activity, particularly in the realms of biochemistry and medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
This compound has the molecular formula C7H17ClN2O2 and a molecular weight of 196.67 g/mol. The synthesis typically involves nucleophilic substitution reactions, where ethyl chloroacetate reacts with N-methyl-ethylenediamine in the presence of a base such as sodium hydroxide. This reaction is conducted in organic solvents like ethanol or methanol at elevated temperatures (60-80°C) to facilitate product formation.
The compound exhibits notable biological activity by functioning as both a substrate and an inhibitor for various enzymes. Its interactions can modulate metabolic processes and influence signaling pathways within biological systems. The specific mechanisms through which it operates may vary depending on the target enzyme or receptor.
Enzyme Interactions
Research indicates that this compound can interact with enzymes involved in critical biochemical pathways. Preliminary studies suggest that it may influence enzyme kinetics and protein-ligand dynamics, making it a candidate for therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds, suggesting that this compound may also exhibit significant antibacterial and antifungal activities. For instance, related derivatives have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
| Microorganism | MIC (mg/mL) |
|---|---|
| E. coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| C. albicans | 0.0048 |
This table illustrates the minimum inhibitory concentration (MIC) values for related compounds, indicating their effectiveness against specific pathogens.
Case Studies and Research Findings
- Antibacterial Studies : A study evaluated several alkaloid derivatives similar to this compound, revealing MIC values ranging from 4.69 to 22.9 µM against various strains including S. aureus and E. faecalis. These findings suggest that the compound could possess comparable antibacterial properties .
- Enzyme Inhibition : Another investigation focused on the compound's potential as an inhibitor for monoamine oxidase (MAO). The results indicated promising activity, highlighting its potential role in treating neurological disorders through modulation of neurotransmitter levels .
- Therapeutic Applications : this compound is being explored for its therapeutic implications in drug design and development due to its unique structural properties that allow for diverse interactions within biological systems .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare Ethyl 2-[(2-aminoethyl)(methyl)amino]acetate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions between ethyl haloacetates and substituted amines. For optimization, researchers should:
- Use kinetic studies to monitor intermediate formation (e.g., via conductometric titration for amine quantification) .
- Adjust solvent polarity (e.g., ethyl acetate or DMF) to stabilize intermediates and reduce side reactions .
- Employ temperature-controlled stepwise addition of reagents to minimize byproducts like N-(2-hydroxyethyl)acetamide .
Q. What spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Analyze chemical shifts for the methylamino (δ ~2.2–2.5 ppm) and ester carbonyl (δ ~170–175 ppm) groups. Compare with analogous compounds like methyl 2-(2-aminophenyl)acetate .
- FT-IR : Confirm ester C=O stretching (~1740 cm⁻¹) and secondary amine N-H bending (~1550 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (e.g., m/z calculated for C₈H₁₆N₂O₂: 172.1212) .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in reaction kinetics during the synthesis of this compound?
- Methodological Answer :
- Develop a kinetic scheme incorporating competing pathways (e.g., acetylation vs. hydrolysis). Use software like MATLAB or Python to fit experimental data (e.g., conversion vs. selectivity curves) .
- Apply Arrhenius equations to quantify activation energies for competing reactions under varying temperatures (e.g., 373–413 K) .
- Validate models using statistical tools (e.g., χ² tests) to reconcile discrepancies between predicted and observed product distributions .
Q. What strategies are effective in studying the catalytic interactions of this compound in enzyme-mimetic systems?
- Methodological Answer :
- Kinetic Profiling : Use stopped-flow spectroscopy to monitor transient intermediates in esterase-like hydrolysis .
- Docking Simulations : Model interactions with biological targets (e.g., acetylcholinesterase) using software like AutoDock Vina, focusing on hydrogen bonding with the aminoethyl group .
- Isotopic Labeling : Track reaction pathways using 13C-labeled acetate moieties in NMR or MS studies .
Q. How can researchers address challenges in quantifying trace impurities (e.g., 2-aminoethyl acetate) in this compound samples?
- Methodological Answer :
- HPLC-MS/MS : Use reverse-phase C18 columns with a mobile phase of acetonitrile/0.1% formic acid for separation. Optimize MRM transitions for target analytes .
- Standard Addition : Spike samples with deuterated analogs (e.g., d₄-ethyl acetate) to correct for matrix effects .
- Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995), LOD/LOQ (≤0.1%), and precision (%RSD < 2%) .
Data Presentation and Analysis
Q. What statistical methods are recommended for analyzing contradictory data in solvent-effect studies for this compound?
- Methodological Answer :
- Perform multivariate analysis (e.g., PCA) to identify solvent parameters (e.g., dielectric constant, Hansen solubility parameters) correlating with yield discrepancies .
- Use ANOVA to test significance of solvent choices (e.g., ethyl acetate vs. THF) on reaction outcomes .
- Report confidence intervals (95% CI) for replicate experiments to highlight reproducibility limits .
Applications in Biomedical Research
Q. What methodologies evaluate this compound as a prodrug candidate for neurotransmitter delivery?
- Methodological Answer :
- In Vitro Hydrolysis Assays : Simulate physiological pH (7.4) and temperature (37°C) with phosphate buffers. Monitor ester cleavage via UV-Vis (λmax ~240 nm for released acetic acid) .
- Blood-Brain Barrier (BBB) Permeability : Use parallel artificial membrane permeability assays (PAMPA-BBB) with logPe values > −5.0 indicating favorable penetration .
- Toxicity Screening : Conduct MTT assays on neuronal cell lines (e.g., SH-SY5Y) to ensure IC50 > 100 µM .
Structural and Crystallographic Studies
Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound derivatives?
- Methodological Answer :
- Grow single crystals via vapor diffusion (e.g., ethyl acetate/hexane). Use synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution data collection .
- Refine structures using SHELXL2012, focusing on anisotropic displacement parameters for the aminoethyl group .
- Validate hydrogen-bonding networks (e.g., N–H⋯O=C) against Cambridge Structural Database entries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
